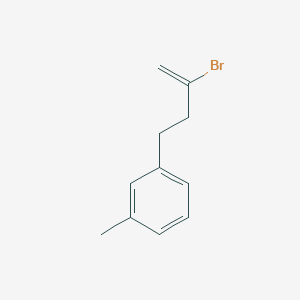
2-Bromo-4-(3-methylphenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(3-methylphenyl)-1-butene, also known as 2-bromo-4-methylstyrene, is a chemical compound with a molecular formula of C10H11Br. It is an alkyl-substituted aromatic compound, and is commonly used as a precursor to other compounds in the synthesis of organic compounds. It is a colorless liquid with a pungent odor, and is slightly soluble in water.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Antimicrobial and Antiproliferative Agents
- Application Summary : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 2-Bromo-4-(3-methylphenyl)-1-butene, has been synthesized and studied for its antimicrobial and anticancer properties .
- Method of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
-
Synthesis of Isocyanate Derivatives
- Application Summary : 4-Bromo-2-methylphenyl isocyanate, a compound related to 2-Bromo-4-(3-methylphenyl)-1-butene, is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
- Application Summary : The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide by a palladium catalyst . Although “2-Bromo-4-(3-methylphenyl)-1-butene” is not directly mentioned, it’s plausible that it could be used in such reactions given its bromine group.
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
Synthesis of Bromo-functionalized Initiators
- Application Summary : 4-Bromo-3-methylphenol, a compound related to “2-Bromo-4-(3-methylphenyl)-1-butene”, has been used in the synthesis of bromo-functionalized initiators .
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide by a palladium catalyst . Although “2-Bromo-4-(3-methylphenyl)-1-butene” is not directly mentioned, it’s plausible that it could be used in such reactions given its bromine group.
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
Synthesis of Bromo-functionalized Initiators
- Application Summary : 4-Bromo-3-methylphenol, a compound related to “2-Bromo-4-(3-methylphenyl)-1-butene”, has been used in the synthesis of bromo-functionalized initiators .
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
Eigenschaften
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWNFLZKSTVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641123 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-methylphenyl)-1-butene | |
CAS RN |
731772-19-3 |
Source


|
| Record name | 1-(3-Bromo-3-buten-1-yl)-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

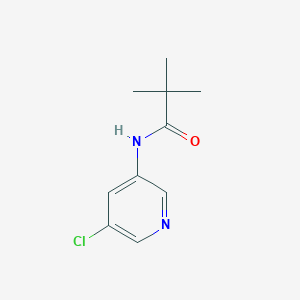
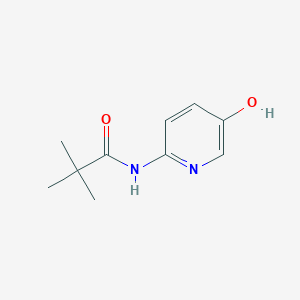
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1345278.png)
![5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1345279.png)
![tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate](/img/structure/B1345281.png)
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)
![4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1345285.png)
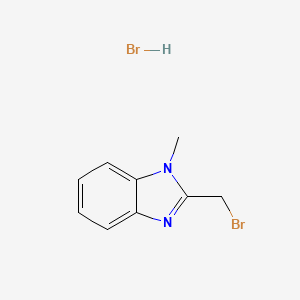
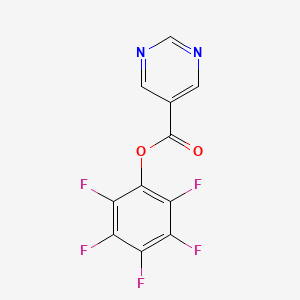
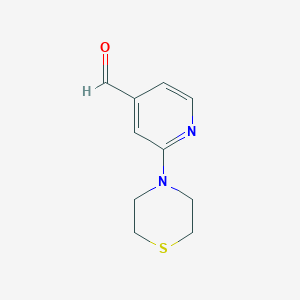
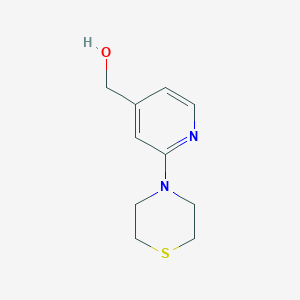
![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)
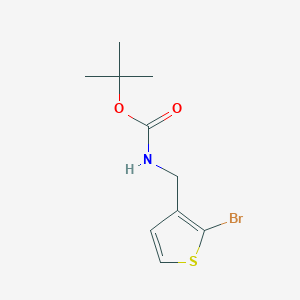
![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)